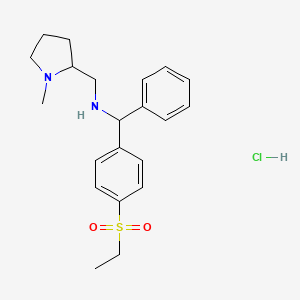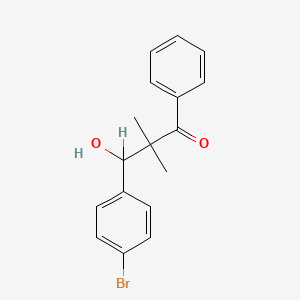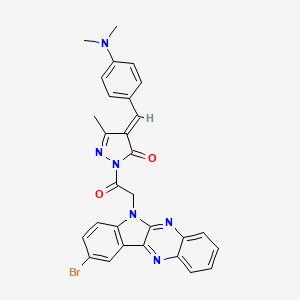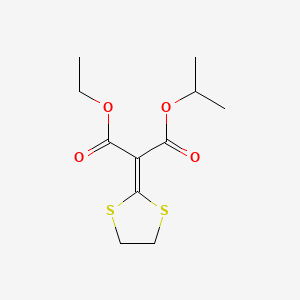![molecular formula C38H28N8O5 B15184735 4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) CAS No. 89447-38-1](/img/structure/B15184735.png)
4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a 1,3,4-oxadiazole core, which is a five-membered ring containing three heteroatoms (two nitrogen and one oxygen). The presence of azo groups and naphthalene rings further enhances its chemical reactivity and potential utility in diverse applications .
Vorbereitungsmethoden
The synthesis of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) typically involves multiple steps, including the formation of the oxadiazole ring and subsequent azo coupling reactions. Common synthetic routes include:
Formation of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Azo Coupling Reactions:
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of corresponding amines.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and azo groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) include other oxadiazole derivatives and azo compounds. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. For example:
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis: This compound features a similar oxadiazole core but with different substituents, leading to variations in its chemical and biological properties.
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dipyridinium dibromide: Another oxadiazole derivative with distinct functional groups, used in different applications.
Eigenschaften
CAS-Nummer |
89447-38-1 |
|---|---|
Molekularformel |
C38H28N8O5 |
Molekulargewicht |
676.7 g/mol |
IUPAC-Name |
3-hydroxy-4-[[4-[5-[4-[[2-hydroxy-3-(methylcarbamoyl)naphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C38H28N8O5/c1-39-35(49)29-19-23-7-3-5-9-27(23)31(33(29)47)43-41-25-15-11-21(12-16-25)37-45-46-38(51-37)22-13-17-26(18-14-22)42-44-32-28-10-6-4-8-24(28)20-30(34(32)48)36(50)40-2/h3-20,47-48H,1-2H3,(H,39,49)(H,40,50) |
InChI-Schlüssel |
VYCFMSYJOPRJJB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)











